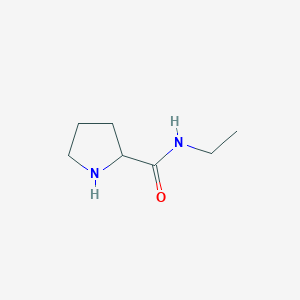

N-ethylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-ethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACAMSDOZKVKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N Ethylpyrrolidine 2 Carboxamide and Its Analogues

Direct Synthesis Approaches to N-Ethylpyrrolidine-2-carboxamide

Direct synthesis focuses on the coupling of the carboxylic acid or its activated form with ethylamine (B1201723). This section explores the common reactions, coupling agents, and catalytic systems employed in this process.

Amidation Reactions Employing Carboxylic Acids and Amines for Pyrrolidine-2-carboxamide (B126068) Formation

The most fundamental approach to forming pyrrolidine-2-carboxamides is the direct amidation of a pyrrolidine-2-carboxylic acid with an amine. This reaction typically requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine. One common method involves the use of thionyl chloride to convert the carboxylic acid into an acid chloride, which then readily reacts with the amine. nih.gov For instance, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized via a two-step, one-pot amidation of the corresponding acids using thionyl chloride and various amines in dichloromethane. nih.gov

Another strategy is the use of coupling agents, which facilitate amide bond formation without the need to isolate a highly reactive intermediate like an acid chloride. These reagents are widely used in peptide synthesis and can be applied to the synthesis of this compound.

Condensation and Coupling Strategies for this compound Elaboration

A variety of coupling reagents are available to promote the condensation reaction between a carboxylic acid and an amine. These reagents are designed to activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. peptide.comnih.gov Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are often included. peptide.comnih.gov

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective, particularly for sterically hindered amino acids. peptide.com

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also popular choices for promoting amide bond formation. peptide.com

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the final product. For example, the mechanochemical synthesis of a proline-proline dipeptide was successfully achieved using EDC and Oxyma as coupling agents. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives |

| Carbodiimides | DCC, DIC, EDC | HOBt, Oxyma |

| Phosphonium Salts | PyBOP, PyAOP | |

| Uronium/Aminium Salts | HBTU, TBTU |

Evaluation of Catalyst Systems for Pyrrolidine-2-carboxamide Synthesis

In addition to coupling reagents, various catalytic systems have been developed to facilitate the synthesis of pyrrolidines and their derivatives. While not always directly applied to the final amidation step, these catalysts are crucial for the synthesis of the pyrrolidine (B122466) core.

Ruthenium Catalysts: Ruthenium complexes, such as [Ru(p-cymene)Cl2]2, have been used to convert primary amines into secondary amines and for N-heterocyclization reactions. organic-chemistry.org

Iridium Catalysts: Cp*Ir complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to form a variety of cyclic amines, including pyrrolidines, in good to excellent yields. organic-chemistry.org

Cobalt Catalysts: Cobalt-based catalysts, like Co2(CO)8, can be used in the chemodivergent synthesis of pyrrolidines and pyrrolidones from levulinic acid and aromatic amines. organic-chemistry.org

Rhodium Catalysts: Dirhodium catalysts have been employed for the intramolecular nitrene insertion into C-H bonds to produce N-unprotected pyrrolidines. organic-chemistry.org

Copper Catalysts: Copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds provides a route to pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org

Biocatalysis also presents a promising approach. For instance, enzyme-catalyzed amidation of unprotected L-proline with ammonia (B1221849) in an organic solvent has been achieved using an immobilized CalB variant, offering a racemization-free and environmentally friendly alternative to chemical methods. rsc.orgelsevierpure.com

Precursor Chemistry and Intermediate Derivatization in this compound Synthesis

The synthesis of this compound often begins with readily available precursors that are subsequently modified. This section details the synthesis from common starting materials and the pivotal role of L-proline derivatives.

Synthesis from Methyl Pyrrolidine-2-carboxylate and Ethylamine

A common and straightforward method for preparing this compound involves the direct aminolysis of a methyl pyrrolidine-2-carboxylate with ethylamine. This reaction is a nucleophilic acyl substitution where the ethylamine displaces the methoxy (B1213986) group of the ester to form the more stable amide.

Methyl 2-methylpyrrolidine-2-carboxylate, a related precursor, can be synthesized through the esterification of 2-methylpyrrolidine-2-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. This process is typically performed under reflux conditions to drive the reaction to completion. Similarly, methyl (2S)-5-pyrrolidone-2-carboxylate can be prepared by reacting (2S)-5-pyrrolidone-2-carboxylic acid with thionyl chloride in methanol. prepchem.com

The aminolysis reaction itself is generally efficient. The higher nucleophilicity of ethylamine compared to methanol ensures that the equilibrium favors the formation of the amide. This approach is advantageous as it often proceeds with high yield and can be performed under relatively mild conditions.

Role of L-Proline Derivatives in Pyrrolidine-2-carboxamide Scaffold Construction

L-proline and its derivatives are fundamental building blocks for the synthesis of the pyrrolidine-2-carboxamide scaffold due to their inherent chiral pyrrolidine ring structure. nih.govnih.gov The use of L-proline as a starting material allows for the stereospecific synthesis of various pyrrolidine-containing compounds. nih.govmdpi.com

The carboxylic acid group of L-proline can be activated in several ways to facilitate amide bond formation. As discussed previously, conversion to an acid chloride or the use of coupling reagents are common strategies. nih.govpeptide.com For instance, N-protected proline can be coupled with other amino acids or amines using reagents like EDC and HOBt. nih.gov

Furthermore, L-proline can be converted to other useful intermediates. For example, L-prolinamide can be synthesized and subsequently used in further reactions. google.com Biocatalytic methods are also being developed for the racemization-free amidation of unprotected L-proline, which is a significant advancement as traditional chemical methods can be prone to racemization. rsc.orgelsevierpure.com The pyrrolidine ring of proline itself is crucial for the biological activity and substrate recognition in many systems, highlighting its importance as a scaffold. nih.gov

Green Chemistry and Sustainable Synthetic Routes for Pyrrolidine-2-carboxamides

In response to growing environmental and economic pressures, the development of green and sustainable synthetic methods for producing pyrrolidine-2-carboxamides is a key area of research. These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency compared to conventional methods.

Electrochemical Synthesis Methodologies for Pyrrolidine Derivatives

Organic electrosynthesis is emerging as a powerful green chemistry tool because it uses electrons—a traceless reagent—to drive reactions, often under ambient conditions without the need for toxic or precious metal catalysts. nih.gov Several electrochemical methods have been developed for the synthesis of the core pyrrolidine structure.

One notable approach involves the electroreductive cyclization of an imine with terminal dihaloalkanes. nih.gov This reaction can be performed efficiently in a flow microreactor, which offers a large specific surface area, enhancing the reduction of the imine substrate at the cathode. nih.gov This technique has been shown to produce pyrrolidine derivatives in good yields and can be scaled up for preparative purposes through continuous electrolysis. nih.gov

Another innovative electrochemical strategy focuses on generating N-centered radicals from tosyl-protected amines. chemistryviews.org This method facilitates the synthesis of a wide array of valuable pyrrolidine derivatives with high chemoselectivity and in good yields. chemistryviews.org The process is highly sustainable, utilizing inexpensive and readily available graphite (B72142) and stainless steel electrodes in undivided electrochemical cells. chemistryviews.org A key advantage is that the N-radical species is generated at the anode, while the base required for the reaction is simultaneously produced at the cathode. chemistryviews.org This cost-effective approach can be powered by renewable energy sources like solar panels and is adaptable to continuous flow reactors for large-scale production. chemistryviews.org

Table 1: Comparison of Electrochemical Synthesis Methods for Pyrrolidine Derivatives

| Feature | Electroreductive Cyclization nih.gov | Dehydrogenative C(sp³)–H Amination chemistryviews.org |

|---|---|---|

| Starting Materials | Imines and terminal dihaloalkanes | Tosyl-protected amines |

| Key Process | Cathodic reduction of imine | Anodic generation of N-centered radicals |

| Electrodes | Not specified, cathode is key | Graphite and stainless steel |

| Reaction Setup | Flow microreactor | Undivided electrochemical cells |

| Key Advantages | Good yields, scalable via continuous flow | Uses inexpensive materials, powered by solar, high chemoselectivity |

Solvent-Free and Atom-Economical Approaches in Carboxamide Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. Traditional methods for synthesizing carboxamides often employ coupling reagents and bases in excess, generating significant chemical waste and thus exhibiting poor atom economy. acs.org

The most direct and cost-effective strategy for N-arylcarboxamide synthesis is the catalytic amidation of carboxylic acids or their esters with amines. acs.org To overcome the challenges associated with the low nucleophilicity of some amines, researchers have developed highly efficient catalytic systems. One such system uses H-montmorillonite, an inexpensive and readily available heterogeneous catalyst, for the direct amidation of isopropenyl esters. acs.org This method offers excellent catalytic activity for the reaction between various esters and arylamines, producing N-arylamides in high yields. acs.org A significant advantage of using a heterogeneous catalyst is the simplified workup procedure; the catalyst can be easily removed by filtration, and the pure amide product can be precipitated by adding water. acs.org

Another atom-economical approach is the palladium-catalyzed hydrocarboxylation of olefins using formic acid, which avoids the use of toxic carbon monoxide gas. rsc.org This process, which uses acetic anhydride (B1165640) as a co-catalyst, produces a variety of carboxylic acids—key precursors for carboxamides—with high regioselectivity under mild conditions. rsc.org Such methods, which maximize the incorporation of starting materials into the final product, are central to developing sustainable manufacturing processes for fine chemicals and pharmaceuticals.

Modular Synthetic Strategies for this compound Libraries

Modular synthesis is a powerful strategy for rapidly generating libraries of chemical compounds by combining different chemical "building blocks" with a common scaffold. This approach is invaluable in drug discovery for exploring structure-activity relationships. For this compound and its analogues, modular strategies allow for systematic variation of different parts of the molecule.

One such strategy involves designing and synthesizing a series of 3-arylpyrrolidine-2-carboxamide derivatives based on a 3-phenylpropionamide template to study their effects as receptor ligands. nih.gov In these syntheses, the stereochemistry of the pyrrolidine ring and the nature of the aryl group can be systematically varied to create a library of distinct compounds. nih.gov

A clear demonstration of a modular approach is the synthesis of a large library of thirty-two new sulphonamide pyrrolidine carboxamide derivatives. nih.gov In this work, a core pyrrolidine-2-carboxamide scaffold was combined with various substituted anilines and sulfonyl chlorides to produce a diverse set of molecules. This allows for the exploration of how different substituents on the phenylamino (B1219803) and pyrrolidine nitrogen groups affect the properties of the final compound. nih.gov

Table 2: Examples of Modular Synthesis of Pyrrolidine-2-carboxamide Derivatives nih.gov

| Compound ID | R Group on Phenylamino Moiety | Yield |

|---|---|---|

| 10a | H | 73% |

| 10c | 4-methoxy | 52% |

| 10d | 4-isopropyl | 68% |

| 10e | 4-chloro | 78% |

| 10f | 4-fluoro | 66% |

Furthermore, modularity can be introduced by varying the pyrrolidine ring itself. Cascade reactions, such as a platinum/Brønsted acid-catalyzed coupling of N-Boc-protected alkynamines with various alkenes or alkynes, provide access to a range of substituted pyrrolidine derivatives that can then be converted into the final carboxamides. nih.gov This allows for the introduction of diverse functionalities onto the heterocyclic core before the final amidation step.

Investigation of Biological Activities and Mechanisms at the Cellular and Molecular Level Excluding Clinical Aspects

In Vitro Assessment of Antimicrobial Efficacy of Pyrrolidine-2-carboxamide (B126068) Derivatives

The emergence of antimicrobial resistance necessitates the discovery of new chemical scaffolds with potent activity against pathogenic microorganisms. Pyrrolidine-2-carboxamide derivatives have been a subject of interest in this area, with numerous studies evaluating their effectiveness against a range of bacteria and fungi.

A series of substituted N-(o-nitrophenyl)cycloamino-2-carboxamides, derived from L-proline (pyrrolidine-2-carboxylic acid), were synthesized and evaluated for their antibacterial properties against five Gram-positive and five Gram-negative bacterial strains. researchgate.net The minimum inhibitory concentration (MIC) values, determined by the broth micro-dilution method, revealed significant antibacterial activities. For instance, one derivative, compound 4b , demonstrated the highest activity against Staphylococcus aureus with a MIC value of 15.6 µg/mL. researchgate.net Another compound, 4k , was identified as a promising candidate for a broad-spectrum antibiotic. researchgate.net

Similarly, derivatives of pyrrolidine-2,5-dione fused to a dibenzobarrelene backbone have been tested. An azo-functionalized derivative showed better antibacterial activity compared to its precursors, particularly against Staphylococcus aureus and two strains of Vibrio cholera (SG24 and CO6), with MIC values ranging from 16 to 64 μg/mL. nih.gov

In another study, 5-oxopyrrolidine derivatives were screened against a panel of multidrug-resistant pathogens. While most compounds showed no activity against Gram-negative bacteria (MIC > 64 µg/mL), a derivative featuring a nitro substitution (compound 21 ) displayed potent and specific activity against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) strain USA300, with a MIC of 2 µg/mL. nih.gov

The pyrrolidine (B122466) scaffold is a recurring motif in the development of novel antibacterial agents, with research focusing on structure-activity relationships to enhance potency against both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Pyrrolidine-2-carboxamide Derivatives

| Compound/Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |

| Substituted N-(o-nitrophenyl)cycloamino-2-carboxamide 4b | Staphylococcus aureus | 15.6 | - | - | researchgate.net |

| Pyrrolidine-2,5-dione azo derivative 8 | Staphylococcus aureus | 16-64 | Vibrio cholerae SG24 | 16-64 | nih.gov |

| 5-Oxopyrrolidine derivative 21 | Staphylococcus aureus (MRSA USA300) | 2 | Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii | >64 | nih.gov |

The antifungal potential of pyrrolidine derivatives has also been explored. Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, a pyrrolidone derivative, were tested against Aspergillus niger and Candida albicans. nih.govresearchgate.net While the ligand itself showed no activity, its copper (Cu(II)), cobalt (Co(II)), and nickel (Ni(II)) complexes exhibited significant antifungal properties. nih.govresearchgate.net The copper complex, in particular, demonstrated superior activity, a finding attributed to its higher stability. nih.gov The mechanism is thought to involve the adsorption of metal ions onto the microbial cell wall, which disrupts respiration and blocks protein synthesis. nih.gov

Derivatives of 2,3-pyrrolidinedione have been investigated for their activity against oral pathogens, including the fungus Candida albicans. One promising compound showed significant antifungal activity comparable to that of chlorhexidine, a widely used antiseptic in oral healthcare. nih.gov Furthermore, certain pyrrolidine-2,5-dione derivatives showed activity against yeasts, including Candida albicans, Candida tropicalis, and Cryptococcus neoformans, with MIC values ranging from 64 to 256 µg/mL. nih.gov The antifungal activity of 2-pyrrolidone-5-carboxylic acid, produced by Burkholderia sp., has also been demonstrated against the pathogenic oomycete Saprolegnia sp., where it inhibits both hyphal growth and spore germination. researchgate.net

Table 2: Antifungal Activity of Selected Pyrrolidine Derivatives

| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |

| Copper complex of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Aspergillus niger, Candida albicans | - | Significant Activity | nih.govresearchgate.net |

| 2,3-Pyrrolidinedione derivative | Candida albicans | - | Activity comparable to Chlorhexidine | nih.gov |

| Pyrrolidine-2,5-dione azo derivative 8 | Candida albicans, Candida tropicalis, Cryptococcus neoformans | MIC | 64-256 µg/mL | nih.gov |

| 2-Pyrrolidone-5-carboxylic acid | Saprolegnia sp. | - | Inhibition of hyphal growth and spore germination | researchgate.net |

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. A library of 2,3-pyrrolidinedione analogues was synthesized and evaluated for its ability to inhibit biofilm formation by Staphylococcus aureus and MRSA. nih.gov Several analogues, including N-aryl, N-p-fluoro-aryl, and N-pentyl derivatives, were identified as promising candidates, displaying significant biofilm inhibition at concentrations that were not lethal to the planktonic bacteria. nih.gov For example, compounds with N-pentyl or N-hexyl alkyl chains retained antimicrobial activity and showed promising biofilm inhibition even at a low concentration of 5 μM. nih.gov Specifically, compounds 1 , 6 , and 13 inhibited over 80% of biofilm formation at a concentration of 40 μM. nih.gov

Additionally, certain 2-(het)arylpyrrolidine-1-carboxamides containing a benzofuroxan (B160326) moiety have been found to effectively suppress the growth of bacterial biofilms, highlighting them as potential candidates for developing anti-bacterial agents that can overcome biofilm-associated resistance. nih.gov

Molecular Mechanisms of Action in Cellular Systems

Understanding how a compound exerts its biological effect at the molecular level is crucial for drug development. Research into pyrrolidine-2-carboxamide derivatives has identified several mechanisms, including the modulation of key enzyme activities and interactions with cellular receptors.

A significant area of investigation has been the role of pyrrolidine carboxamides as enzyme inhibitors. A novel class of these compounds was discovered to be potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.govacs.org This enzyme is a critical component of the mycobacterial fatty acid elongation cycle, making it an effective antimicrobial target. acs.org High-throughput screening followed by structural optimization led to a 160-fold improvement in the potency of the lead compound. acs.org

Pyrrolidine derivatives have also been designed as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov By inhibiting these enzymes, such compounds can reduce glucose absorption, a mechanism relevant to managing diabetes. nih.gov

Furthermore, molecular docking studies have explored the interaction of new sulphonamide pyrolidine carboxamide derivatives with the Plasmodium falciparum N-myristoyltransferase, a validated drug target in the malaria parasite. nih.gov These studies help to elucidate the binding affinities and potential inhibitory mechanisms of these compounds. nih.gov

The structural framework of pyrrolidine-2-carboxamide is amenable to modifications that allow for specific interactions with biological receptors. A series of 3-arylpyrrolidine-2-carboxamide derivatives were designed and synthesized as ligands for the melanocortin-4 receptor (MC4R), which is involved in regulating energy homeostasis. nih.gov These studies found that the stereochemistry of the pyrrolidine ring was crucial for binding affinity, with the 2R,3R-isomer showing the most potent affinity among the four stereoisomers. nih.gov

In another study, novel anandamide (B1667382) derivatives were synthesized and evaluated for their binding affinity to cannabinoid receptors CB1 and CB2. researchgate.net Some of these new compounds, which modify the fatty acyl chain and/or the ethanolamide portion of anandamide, displayed measurable affinity and selectivity for the CB2 receptor. researchgate.net

Influence on Intracellular Signaling Pathways (e.g., ERK5 degradation, SHP2 modulation)

The direct influence of N-ethylpyrrolidine-2-carboxamide on intracellular signaling pathways is an area of active investigation, with significant insights gained from the study of its derivatives. One such derivative, INY-06-061, a potent and selective heterobifunctional degrader of Extracellular signal-Regulated Kinase 5 (ERK5), has been a key tool in elucidating the non-catalytic functions of this protein.

Research has demonstrated that INY-06-061 induces the degradation of ERK5 in a dose-dependent manner. In MOLT4 cells, a human T-cell acute lymphoblastic leukemia cell line, treatment with INY-06-061 for 5 hours resulted in potent ERK5 degradation with a DC₅₀ value of 21 nM. This targeted degradation of ERK5 provides a powerful method to study the kinase-independent roles of this protein, which may not be apparent through the use of traditional ATP-competitive inhibitors. These inhibitors have often failed to replicate the effects observed with genetic knockdown of ERK5, suggesting that the protein possesses crucial functions beyond its kinase activity.

Currently, there is a lack of available scientific literature describing the modulation of Src homology region 2 domain-containing phosphatase 2 (SHP2) by this compound or its close derivatives.

Interaction with Nucleic Acids and Cellular Macromolecules

Direct evidence for the interaction of this compound with nucleic acids and other cellular macromolecules is limited. However, studies on related compounds and polymers containing the pyrrolidine moiety suggest potential modes of interaction. For instance, cationic, linear, and non-crosslinked polymers of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) have been shown to condense miRNA through ionic interactions between the amine groups of the polymer and the phosphate (B84403) groups of the nucleic acid. This indicates that the pyrrolidine ring, when incorporated into a larger polymer structure, can facilitate interaction with nucleic acids.

Furthermore, the broader class of pyrrolidine carboxamides has been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme is a key component of the mycobacterial fatty acid elongation cycle. The inhibitory activity of these compounds suggests a specific interaction with a crucial cellular macromolecule, in this case, an enzyme, highlighting the potential for this chemical scaffold to be tailored for specific protein binding.

Assessment of Cellular Responses in Model Systems (e.g., cell proliferation, viability studies - non-clinical context)

The assessment of cellular responses to this compound and its derivatives in non-clinical model systems has yielded interesting results, particularly in the context of cell proliferation and viability.

Contrary to what might be expected from the knockdown of a protein often associated with cell growth, the INY-06-061-induced degradation of ERK5 did not lead to anti-proliferative effects in multiple cancer cell lines. This finding underscores the complexity of ERK5 signaling and suggests that its role in cell proliferation may be context-dependent or that compensatory mechanisms are at play.

In contrast, a novel series of pyrrolidine-carboxamide derivatives were evaluated for their antiproliferative activity against four cancer cell lines: A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), Panc-1 (pancreatic epithelioid carcinoma), and HT-29 (colorectal adenocarcinoma). Several of these compounds exhibited potent antiproliferative effects. Notably, these compounds showed no cytotoxic effects on the non-cancerous human mammary gland epithelial cell line (MCF-10A), with over 85% cell viability at a concentration of 50 μM, suggesting a degree of selectivity for cancer cells.

Table 1: Antiproliferative Activity of Selected Pyrrolidine-Carboxamide Derivatives

| Compound | A-549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Panc-1 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |

| 7e | 1.20 | 1.15 | 1.35 | 1.28 |

| 7g | 0.85 | 0.92 | 0.98 | 0.85 |

| 7k | 1.10 | 1.25 | 1.18 | 1.20 |

| 7n | 1.30 | 1.40 | 1.25 | 1.32 |

| 7o | 1.25 | 1.30 | 1.38 | 1.29 |

| Doxorubicin | 1.05 | 1.12 | 1.20 | 1.03 |

Data is presented as the mean IC₅₀ values.

Exploration of Biological Roles in Biochemical Pathways

The exploration of the biological roles of this compound and its analogs has revealed their involvement in specific biochemical pathways. A significant finding is the identification of pyrrolidine carboxamides as inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). InhA is a critical enzyme in the type II fatty acid synthase (FASII) system of this bacterium, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. By inhibiting InhA, these compounds disrupt this vital biochemical pathway, which is a validated target for antitubercular agents.

Additionally, some carboxamides bearing a sulphonamide functionality are hypothesized to exhibit antimalarial effects by disrupting the folate biosynthesis pathway and inhibiting hemoglobin degradation by plasmepsin and cysteine proteases in the acidic food vacuole of the parasite. While not directly involving this compound, this highlights the potential for the broader class of carboxamides to interfere with crucial biochemical pathways in pathogenic organisms.

Structure Activity Relationship Sar Studies of N Ethylpyrrolidine 2 Carboxamide Derivatives

Impact of Substituent Variations on Pyrrolidine (B122466) Ring Modifications

The pyrrolidine ring serves as a versatile scaffold, and its substitution pattern significantly dictates the biological profile of N-ethylpyrrolidine-2-carboxamide derivatives. Modifications at various positions on the ring can alter the compound's size, shape, and electronic properties, thereby influencing its interaction with biological targets.

Research into related pyrrolidine structures has shown that substitutions on the pyrrolidine ring can have a profound impact on activity. For instance, in a series of 3-arylpyrrolidine-2-carboxamide derivatives designed as melanocortin-4 receptor ligands, the introduction of an aryl group at the 3-position was a key feature for receptor affinity. nih.gov The nature and substitution of this aryl group would likely modulate the activity of an analogous this compound.

Furthermore, studies on pyrrolidine derivatives as neuraminidase inhibitors, starting from 4-hydroxy-L-proline, highlight the importance of substituents at the 4-position. nih.gov These derivatives demonstrated that modifications at this position could lead to potent inhibitory activity. nih.gov This suggests that introducing substituents at the 3- and 4-positions of the this compound ring is a viable strategy for SAR exploration.

| Modification Site | Observed Impact in Related Pyrrolidine Derivatives | Potential Implication for this compound |

| Position 3 | Introduction of aryl groups led to potent melanocortin-4 receptor affinity. nih.gov | Aryl or other bulky substituents may be crucial for binding to specific receptors. |

| Position 4 | Hydroxyl groups and their derivatives influenced neuraminidase inhibition. nih.gov | Introduction of polar or hydrogen-bonding groups could enhance target interactions. |

Influence of N-Ethyl Group Derivatization on Compound Properties

The N-ethyl group in this compound is a key determinant of the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profile. Derivatization of this group can lead to significant changes in biological activity.

In a study of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives, the N-ethyl group was a constant feature in the parent compound, which exhibited good affinity for D2-like dopamine (B1211576) receptors. nih.gov While this study did not vary the N-ethyl group, its presence was integral to the active scaffold. The basicity of the pyrrolidine nitrogen is a critical factor, and the ethyl group modulates this basicity. Altering the alkyl chain length or introducing cyclic or aromatic moieties in place of the ethyl group would be expected to fine-tune receptor affinity and selectivity.

For example, increasing the alkyl chain length might enhance lipophilicity, potentially improving membrane permeability, while introducing more complex substituents could lead to new interactions with the target protein.

| N-Substituent Variation | Predicted Effect on Properties | Potential Biological Consequence |

| Methyl | Decreased lipophilicity compared to ethyl. | May alter binding affinity and selectivity. |

| Propyl/Butyl | Increased lipophilicity. | Could enhance membrane permeability but may decrease selectivity. |

| Cyclic (e.g., Cyclopropyl) | Introduction of conformational rigidity. | May lock the molecule into a more active conformation. |

| Benzyl | Increased steric bulk and potential for pi-stacking interactions. | Could lead to new binding interactions with the target. |

Role of Carboxamide Moiety Modifications in Biological Interactions

The carboxamide group at the 2-position of the pyrrolidine ring is a critical functional group, often involved in key hydrogen bonding interactions with biological targets. Modifications to this moiety can therefore have a dramatic effect on the compound's biological activity.

In the context of 3-arylpyrrolidine-2-carboxamide derivatives, the carboxamide was essential for their activity as melanocortin-4 receptor ligands. nih.gov Altering the amide, for instance, by N-alkylation or by replacing it with other functional groups like a carboxylic acid, ester, or a bioisosteric replacement such as a tetrazole, would likely have a significant impact on the binding mode and affinity.

The synthesis of various amide derivatives is a common strategy in medicinal chemistry to explore the SAR of a lead compound. For this compound, this could involve synthesizing a library of amides with different substituents on the amide nitrogen.

| Carboxamide Modification | Potential Change in Interaction | Example from Related Compounds |

| N-Methylation of Amide | Loss of a hydrogen bond donor, gain in lipophilicity. | N,N-disubstituted carboxamides showed selectivity for NK-2 receptors in a different scaffold. nih.gov |

| Replacement with Carboxylic Acid | Introduction of a negative charge at physiological pH. | Can form ionic interactions with receptor residues. |

| Replacement with Ester | Loss of hydrogen bond donor, increased lipophilicity. | May alter the binding mode and pharmacokinetics. |

| Bioisosteric Replacement (e.g., Tetrazole) | Mimics the acidic proton and hydrogen bonding of a carboxylic acid. | A common strategy to improve metabolic stability and cell permeability. |

Stereochemical Considerations in Pyrrolidine-2-carboxamide (B126068) Activity

The pyrrolidine ring of this compound contains a chiral center at the 2-position. The stereochemistry at this position is often a critical determinant of biological activity, as biological macromolecules like receptors and enzymes are chiral and will interact differently with different enantiomers.

In the study of 3-arylpyrrolidine-2-carboxamide derivatives, it was found that the (2R,3R)-isomer possessed the most potent affinity for the melanocortin-4 receptor among the four possible stereoisomers. nih.gov This highlights the crucial role of a specific stereochemical arrangement for optimal interaction with the target. It is therefore highly probable that the biological activity of this compound is stereospecific, with one enantiomer being significantly more active than the other.

| Stereoisomer | Observed Activity in 3-Arylpyrrolidine-2-carboxamides | Implication for this compound |

| (2R,3R) | Most potent affinity for melanocortin-4 receptor. nih.gov | The (R)-configuration at position 2 is likely to be important for the activity of this compound derivatives. |

| Other stereoisomers | Lower affinity. nih.gov | Underscores the need for stereocontrolled synthesis to obtain the most active compound. |

Design and Synthesis of Novel this compound Analogues for SAR Elucidation

The rational design and synthesis of novel analogues are fundamental to elucidating the SAR of this compound. The synthetic strategies often begin with commercially available chiral precursors, such as derivatives of proline, to ensure the desired stereochemistry at the 2-position.

The synthesis of related pyrrolidine derivatives has been achieved through various routes. For instance, neuraminidase inhibitors based on a pyrrolidine scaffold were synthesized from 4-hydroxy-L-proline. nih.gov A general approach to new this compound analogues would involve the N-alkylation of a suitable pyrrolidine-2-carboxamide precursor with an ethylating agent. Subsequent modifications of the pyrrolidine ring or the carboxamide moiety could then be carried out.

For example, the synthesis of 3-arylpyrrolidine-2-carboxamide derivatives involved a multi-step sequence to construct the substituted pyrrolidine ring. nih.gov A similar strategy could be employed to introduce diversity at the 3- and 4-positions of the this compound core.

| Synthetic Strategy | Description | Application for this compound Analogues |

| N-Alkylation | Reaction of a pyrrolidine-2-carboxamide with an ethyl halide or other ethylating agent. | A direct method to introduce the N-ethyl group. |

| Reductive Amination | Reaction of a pyrrolidine-2-carboxamide with acetaldehyde (B116499) in the presence of a reducing agent. | An alternative method for N-ethylation. |

| Ring-forming reactions | Cyclization strategies to form the pyrrolidine ring with desired substituents. | Useful for creating analogues with diverse substitution patterns on the ring. |

| Amide Coupling | Reaction of N-ethylproline with various amines using coupling reagents. | To generate a library of carboxamide derivatives. |

Applications of N Ethylpyrrolidine 2 Carboxamide in Chemical Research and Beyond

N-Ethylpyrrolidine-2-carboxamide as a Chiral Auxiliary in Asymmetric Synthesis

There is currently no available scientific literature detailing the specific application of this compound as a chiral auxiliary in asymmetric synthesis. While the pyrrolidine (B122466) scaffold is a common feature in many well-established chiral auxiliaries, research on the N-ethylated carboxamide derivative for this purpose has not been published.

Use as an Intermediate in the Synthesis of Complex Organic Molecules

Contribution to the Development of Chemical Probes for Biological Research

While direct studies on this compound as a chemical probe are limited, a structurally related and more complex derivative has been synthesized and evaluated for biological imaging. A radioiodinated quinoxaline-2-carboxamide (B189723) derivative, namely [¹²⁵I]N-[2-[N-ethyl-N-[2-(2-fluoropyridin-3-yloxy)ethyl]amino]ethyl]-6-iodoquinoxaline-2-carboxamide, incorporates the N-ethyl-aminoethyl-carboxamide moiety as part of a larger scaffold designed for melanin-targeted radionuclide imaging in melanoma research. nih.gov

This complex molecule demonstrated favorable properties for potential use in both diagnostic imaging and therapy of melanoma. nih.gov The N-ethyl group is part of the N,N-disubstituted ethylenediamine (B42938) scaffold, which is a common structural element in a class of benzamide (B126) derivatives that exhibit high and specific binding to melanin. nih.gov The research highlighted that modifications to this part of the molecule, including the introduction of the N-ethyl group, were part of structure-activity relationship studies to optimize the tracer's properties. nih.gov The derivative showed significant and lasting tumor uptake with rapid clearance from other tissues, indicating its potential as a dual diagnostic and therapeutic agent. nih.gov

Table 1: Properties of a Melanin-Targeting Chemical Probe Incorporating an N-Ethyl-carboxamide Moiety

| Property | Finding | Citation |

|---|---|---|

| Target | Melanin | nih.gov |

| Application | Radionuclide imaging and therapy of melanoma | nih.gov |

| Key Feature | High and specific binding to melanin | nih.gov |

| In Vivo Performance | Significant and long-lasting tumor uptake | nih.gov |

Role in Polymer Science and Material Chemistry

There is no available research data to suggest that this compound is used as a monomer or has a significant role in polymer science and material chemistry. Searches for polymers derived from this specific compound, such as pyrrolidone-based polymers, did not yield any relevant results.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Avenues for N Ethylpyrrolidine 2 Carboxamide

Advanced Synthetic Methodologies for Enhanced Stereoselectivity

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For pyrrolidine-2-carboxamide (B126068) derivatives, the spatial arrangement of substituents can significantly influence their interaction with biological targets. mdpi.com Consequently, the development of advanced synthetic methods that offer precise control over stereochemistry is a critical area of future research.

Current research on related proline analogues has highlighted the use of C(sp3)-H activation strategies to achieve highly enantioselective synthesis. uva.es Future efforts will likely focus on adapting and refining these and other catalytic asymmetric methodologies for the synthesis of N-ethylpyrrolidine-2-carboxamide. This includes the exploration of novel chiral catalysts, such as organocatalysts and transition-metal complexes, to achieve high yields and excellent stereocontrol. Furthermore, the development of one-pot and cascade reactions will be crucial for improving the efficiency and sustainability of the synthetic process. epa.gov The synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides has been achieved through a two-step, one-pot amidation process, demonstrating the feasibility of streamlined synthetic routes. nih.gov

| Synthetic Approach | Potential Advantage | Relevant Analogue Research |

| Catalytic Asymmetric C-H Activation | High enantioselectivity and atom economy | (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogues uva.es |

| Organocatalysis | Metal-free, environmentally benign reactions | 3-Substituted prolines nih.gov |

| Cascade Reactions | Increased efficiency, reduced waste | 4-Alkylidene-β-lactams and N,N'-diarylamidines epa.gov |

| Flow Chemistry | Scalability and improved reaction control | C-alkylation of N-alkylamides epa.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new bioactive compounds. These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the biological properties of novel molecules, thereby accelerating the drug development pipeline. nurixtx.comnih.gov

For this compound, ML models can be trained on existing data for related pyrrolidine (B122466) derivatives to predict a range of properties, including binding affinity, selectivity, and pharmacokinetic profiles. uva.esnurixtx.com Techniques like quantitative structure-activity relationship (QSAR) modeling, powered by ML algorithms such as random forests and neural networks, can guide the rational design of new analogues with improved therapeutic potential. nih.govmdpi.com Moreover, generative AI models can propose entirely new molecular structures based on desired biological activities, expanding the chemical space for exploration. nih.gov The use of explainable AI (XAI) methods, such as SHapley Additive exPlanations (SHAP), can provide valuable insights into the model's decision-making process, helping chemists to understand the key molecular features driving bioactivity. researchgate.netnih.gov

| Machine Learning Application | Potential Impact | Supporting Research Areas |

| QSAR Modeling | Prediction of biological activity and properties | Aromatase inhibitors, anti-SARS-CoV-2 compounds nih.govnih.gov |

| Generative Models | Design of novel molecular scaffolds | General drug discovery nih.gov |

| Predictive ADME Models | Optimization of pharmacokinetic profiles | Targeted protein degraders nih.gov |

| Explainable AI (XAI) | Enhanced understanding of structure-activity relationships | General compound optimization researchgate.netnih.gov |

Deeper Mechanistic Investigations into Cellular and Molecular Interactions

A thorough understanding of how this compound and its analogues interact with biological systems at the cellular and molecular level is paramount for their development as therapeutic agents. Future research will need to employ a combination of experimental and computational techniques to elucidate these mechanisms.

Studies on related pyrrolidine carboxamides have identified their potential to inhibit enzymes like InhA in Mycobacterium tuberculosis and to exhibit antiplasmodial and antioxidant activities. nih.govnih.gov Building on this, future investigations should focus on identifying the specific molecular targets of this compound. Techniques such as chemical proteomics, affinity chromatography, and molecular docking can be utilized to pinpoint binding partners. waters.com A recently discovered N-(2-oxoazepan-3-yl)-pyrrolidine-2-carboxamide from octopus ink was shown to have pro-apoptotic effects on cancer cells, with in silico studies suggesting affinity for Akt-1 and Bcl-2 proteins. nih.gov Furthermore, detailed studies of the downstream signaling pathways affected by the compound will be crucial. This could involve transcriptomics, proteomics, and metabolomics approaches to map the cellular response to treatment.

Exploration of Novel Biological Targets for Pyrrolidine-2-carboxamide Scaffolds

The versatility of the pyrrolidine-2-carboxamide scaffold suggests that it may be effective against a wide range of biological targets beyond those already identified. waters.commdpi.com A key future direction will be the systematic exploration of new therapeutic applications for this class of compounds.

High-throughput screening (HTS) campaigns against diverse panels of enzymes, receptors, and ion channels could uncover unexpected biological activities. The structural similarity of this compound to proline suggests that it may interact with proline-dependent enzymes or protein-protein interactions involving proline-rich domains. sigmaaldrich.com For instance, derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been investigated as inhibitors of prolyl-tRNA synthetase with antimycobacterial activity. nih.gov The broad-spectrum antiviral activity of some indole-2-carboxamide derivatives against various RNA viruses highlights the potential for discovering novel antiviral agents within the broader carboxamide class. mdpi.com

| Potential Therapeutic Area | Rationale for Exploration | Relevant Analogue Research |

| Oncology | Pro-apoptotic effects of related compounds | N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide nih.gov |

| Infectious Diseases | Inhibition of essential microbial enzymes | Pyrrolidine carboxamides as InhA inhibitors nih.gov |

| Neurological Disorders | Modulation of central nervous system targets | Pyrrolidine derivatives targeting glutamate (B1630785) receptors uva.es |

| Inflammatory Diseases | Immunomodulatory effects of N-alkylamides | N-alkylamides from Echinacea nih.gov |

Environmental Impact Assessments of this compound Synthesis and Application

As with any chemical entity, a comprehensive understanding of the environmental footprint of this compound is essential. This includes an assessment of the environmental impact of its synthesis, use, and disposal. Future research should focus on developing greener synthetic routes that minimize the use of hazardous reagents and solvents and reduce waste generation. epa.gov

Life cycle assessment (LCA) studies can be conducted to quantify the environmental impact of the entire production process. Furthermore, investigations into the environmental fate and persistence of this compound and its degradation products are necessary. This includes studies on its biodegradability, potential for bioaccumulation, and ecotoxicity. The development of environmentally benign N-alkylamides is an active area of research that can inform the sustainable development of this compound. sciopen.com The emissions from industrial processes involving amines and their degradation products are also a relevant consideration. forcetechnology.com

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling (excluding human metabolism)

The ability to detect and quantify this compound and its metabolites in various matrices is crucial for research and potential future applications. The development of sensitive and specific analytical methods is therefore a key area for future work.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of related compounds like pyrrolizidine (B1209537) alkaloids and can be adapted for this compound. waters.commdpi.commdpi.com The development of specific extraction and clean-up procedures, such as solid-phase extraction (SPE), will be important for analyzing complex samples. nih.gov For volatile analogues, gas chromatography (GC) coupled with selective detectors can be employed. researchgate.netcolab.ws

Metabolite profiling studies in relevant biological systems (excluding human) will be essential to understand the biotransformation of this compound. High-resolution mass spectrometry (HRMS) can be used to identify and characterize metabolites. jefferson.edugoogle.com The synthesis of isotopically labeled standards, such as deuterium-labeled N-alkylmaleimides, can facilitate quantitative analysis by isotope dilution mass spectrometry. nih.gov

| Analytical Technique | Application | Relevant Analogue Research |

| LC-MS/MS | Trace quantification in complex matrices | Pyrrolizidine alkaloids waters.commdpi.commdpi.com |

| GC-MS | Analysis of volatile derivatives | Volatile amines researchgate.net |

| High-Resolution MS | Metabolite identification and structural elucidation | N-ethyl pentedrone, Tanaproget jefferson.edugoogle.com |

| Solid-Phase Extraction (SPE) | Sample clean-up and concentration | Pyrrolizidine alkaloids nih.gov |

Q & A

Q. What are the limitations of this compound in large-scale synthesis, and how can they be mitigated?

- Challenges : Scalability issues due to costly coupling agents and low yields in multi-step sequences.

- Solutions :

- Flow Chemistry : Continuous synthesis reduces reaction time and improves reproducibility.

- Alternative Reagents : Replace DCC with EDC·HCl for cost-effective amide bond formation.

- Case Study : Pilot-scale production achieved 72% yield using EDC·HCl and in-line purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.